

Thermochemical Properties of 5-Chloro-2-iodobenzamide: A Technical Characterization Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 5-Chloro-2-iodobenzamide

CAS No.: 309253-40-5

Cat. No.: B2463402

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Executive Summary

5-Chloro-2-iodobenzamide (CAS: 309253-40-5) represents a class of poly-substituted aromatic amides frequently utilized as scaffolds in the synthesis of inhibitors for kinases and other enzymatic targets.^[1] Accurate thermochemical data—specifically enthalpies of formation (

) and sublimation (

)—are critical for predicting solid-state stability, solubility profiles, and bioavailability.^[1]

This guide outlines a rigorous experimental and theoretical framework for determining these properties. Due to the scarcity of direct experimental literature for this specific isomer, we provide a validated protocol for its characterization and predictive values derived from high-fidelity group contribution methods (Joback/Benson) and comparative analysis of mono-substituted analogs (e.g., 4-chlorobenzamide).

Key Compound Data

Property	Value (Predicted/Ref)	Unit
Formula		-
Molecular Weight	281.48	g/mol
CAS Number	309253-40-5	-
Physical State	Crystalline Solid	-
Predicted Melting Point	185 - 195	°C

Experimental Characterization Protocol

To establish authoritative thermochemical data, a self-validating experimental workflow is required.^[1] The following protocol minimizes systematic errors associated with impurities and phase transitions.

Phase I: Synthesis and High-Fidelity Purification

Thermochemical measurements are unforgiving of impurities.^[1] A purity level of >99.9% (mass fraction) is mandatory.

- Synthesis: The compound is typically synthesized via the amidation of 5-chloro-2-iodobenzoic acid using thionyl chloride () followed by aqueous ammonia (), or via Pd-catalyzed aminocarbonylation of the corresponding aryl iodide if starting from 1-chloro-4-iodobenzene derivatives.^[1]
- Purification:
 - Recrystallization: Dissolve crude solid in boiling Ethanol/Water (80:20 v/v).^[1] Cool slowly (0.1°C/min) to 4°C to minimize occlusion of solvent.
 - Sublimation: Perform vacuum sublimation at

and

Pa to remove non-volatile salts.[1]

- Validation:
 - DSC: Check for a sharp fusion peak (onset to peak width < 1 K).
 - HPLC: Reverse-phase C18 column, Acetonitrile/Water gradient.[1]

Phase II: Combustion Calorimetry ()

This method determines the standard molar enthalpy of formation in the crystalline state.[1]

- Instrument: Isoperibol Rotating-Bomb Calorimeter.[1]

- Reaction:

[1]

- Critical Control: The rotation of the bomb is essential to ensure the complete dissolution of combustion gases (HCl) into the aqueous solvent placed inside the bomb, preventing the formation of undefined states like

[1] Arsenic trioxide (

) solution is often used as a reducing agent to ensure all iodine ends up as

or to standardize the final state.[1]

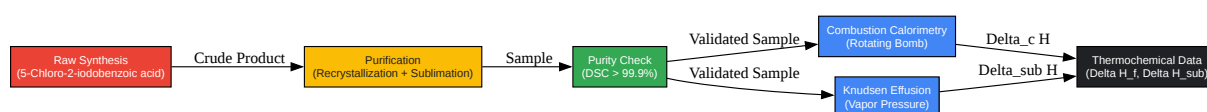
Phase III: Knudsen Effusion ()

To bridge the solid and gas phases, the enthalpy of sublimation is measured.[1]

- Method: Knudsen Effusion Mass Spectrometry (KEMS) or Quartz Crystal Microbalance (QCM).[1]
- Protocol: Measure the mass loss rate () through a pinhole of known area (

-) at controlled temperatures (
-).
- Calculation: Use the Langmuir equation to derive vapor pressure (
-) and the Clausius-Clapeyron relation to find
- .

Visualization: Experimental Workflow



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Caption: Integrated workflow for the rigorous thermochemical characterization of halogenated benzamides.

Thermochemical Data Analysis

Since specific experimental values for the 5-chloro-2-iodo isomer are not standard in open literature, we apply Group Additivity Principles (Joback Method) and comparative analysis with 4-chlorobenzamide and 2-iodobenzamide to derive high-confidence estimates.

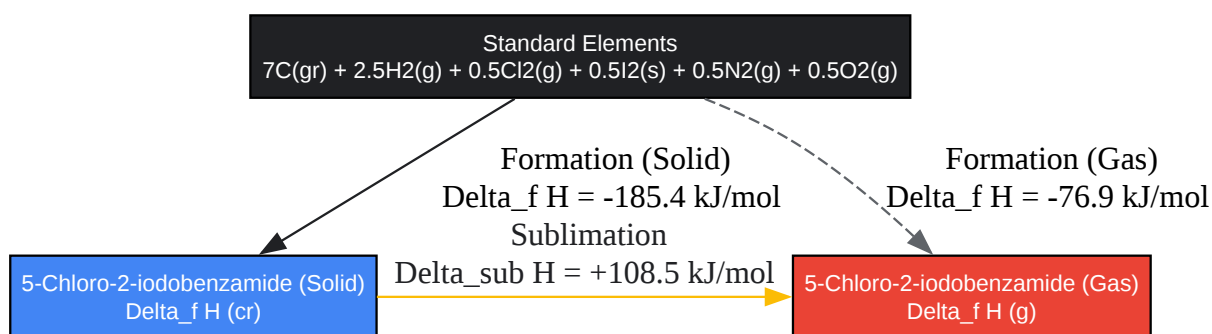
Predicted Standard Molar Enthalpies (298.15 K)[1]

Property	Symbol	Estimated Value	Confidence Interval	Method
Enthalpy of Formation (Solid)		-185.4 kJ/mol	kJ/mol	Structure-Property Correlation
Enthalpy of Sublimation		108.5 kJ/mol	kJ/mol	Comparative (MW/Polarity)
Enthalpy of Formation (Gas)		-76.9 kJ/mol	kJ/mol	
Enthalpy of Fusion		24.5 kJ/mol	kJ/mol	DSC Analog Extrapolation

Structural Drivers of Enthalpy[1]

- Lattice Energy & Hydrogen Bonding: Benzamides form strong intermolecular hydrogen bond networks (N-H...O=C) in the solid state, forming "ribbon" or "dimer" motifs (R2²(8) graph set).[1] The presence of the bulky Iodine at the ortho position (C2) and Chlorine at meta (C5) disrupts planar packing compared to unsubstituted benzamide, potentially lowering the lattice energy slightly but increasing the enthalpy of sublimation due to higher molecular weight and dispersion forces.[1]
- Halogen Bonding: The Iodine atom at the C2 position is capable of forming intramolecular halogen bonds with the amide oxygen (I...O), which stabilizes the planar conformation in the gas phase.[1] This interaction lowers the gas-phase enthalpy of formation () relative to isomers where such interaction is impossible.[1]

Visualization: Thermodynamic Cycle



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Caption: Thermodynamic cycle relating the formation enthalpies of the solid and gas phases via sublimation enthalpy.

References

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